Maleonitrile

Description

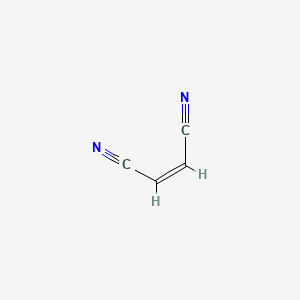

Structure

3D Structure

Properties

IUPAC Name |

(Z)-but-2-enedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPOHTVBFVELTG-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C#N)\C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034344 | |

| Record name | (2Z)-But-2-enedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-53-0 | |

| Record name | (2Z)-2-Butenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedinitrile, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-But-2-enedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedinitrile, (2Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Maleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleonitrile, also known by its IUPAC name propanedinitrile, is a versatile and highly reactive organic compound with the chemical formula C₃H₂N₂. It presents as a colorless or white crystalline solid at room temperature and is a key building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and specialized polymers.[1] Its utility is largely derived from the acidic nature of its methylene (B1212753) protons, situated between two electron-withdrawing nitrile groups, which imparts significant reactivity in various condensation and addition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key reaction pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

This compound is systematically known as propanedinitrile. It is also commonly referred to as dicyanomethane or malonic dinitrile.[2]

| Identifier | Value |

| IUPAC Name | propanedinitrile[2] |

| Synonyms | Malononitrile, Dicyanomethane, Malonic dinitrile[2] |

| CAS Number | 109-77-3[1] |

| Molecular Formula | C₃H₂N₂[2] |

| Molecular Weight | 66.06 g/mol [2] |

| Canonical SMILES | C(C#N)C#N[2] |

| InChI Key | CUONGYYJJVDODC-UHFFFAOYSA-N[1] |

Physical Properties

This compound is a white to yellowish crystalline solid under standard conditions.[1][3] It is denser than water and possesses a notable solubility in aqueous and polar organic solvents.[2][4]

| Property | Value |

| Appearance | Colorless or white crystalline solid[1] |

| Melting Point | 30-32 °C[3][5] |

| Boiling Point | 220 °C[3][5] |

| Density | 1.049 g/mL at 25 °C[3][5] |

| Solubility in Water | 133 g/L at 20 °C[1] |

| Vapor Pressure | 1 hPa at 50 °C[3][5] |

| Flash Point | 112 °C (closed cup)[6][7] |

| Refractive Index | 1.4150[3] |

Chemical Properties

The chemical behavior of this compound is dominated by the acidity of the methylene (CH₂) group, which has a pKa of approximately 11.[3][6] This allows for facile deprotonation by weak bases to form a resonance-stabilized carbanion, a potent nucleophile in various chemical transformations.[4]

| Property | Value |

| pKa | 11 (in water at 25 °C)[3][6] |

| Stability | Stable under normal conditions.[8] May polymerize violently upon prolonged heating above 130°C or in contact with strong bases at lower temperatures.[3][9] |

| Reactivity | The methylene protons are highly acidic, making it a key substrate in Knoevenagel condensations and Gewald reactions.[4][10] The nitrile groups can also undergo hydrolysis and other transformations. |

| Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye irritation.[7] Metabolized in the body to produce cyanide.[9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | (300 MHz, CDCl₃): δ 3.60 ppm (singlet, 2H)[11] |

| ¹³C NMR | (25.16 MHz, CDCl₃): δ 109.35 (CN), 8.77 (CH₂)[11] |

| Infrared (IR) | The IR spectrum shows characteristic peaks for the C≡N stretch and C-H stretching and bending vibrations.[12][13] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. |

Synthesis and Key Reactions

This compound is a valuable intermediate in organic synthesis. Its preparation and subsequent reactions are fundamental to the production of many important molecules.

Synthesis of this compound

A common industrial synthesis of this compound involves the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride.[1] Another laboratory-scale preparation is the dehydration of cyanoacetamide.[14]

Caption: Gas-phase synthesis of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound, where it reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.[15][16]

Caption: Mechanism of the Knoevenagel condensation.

Gewald Reaction

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or in this case, this compound), and elemental sulfur in the presence of a base.[10][17]

Caption: Simplified workflow of the Gewald reaction.

Experimental Protocols

The following are generalized protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Ensure the this compound sample is dry and finely powdered.[9]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]

-

Place the capillary tube in a melting point apparatus.[5]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 30 °C).

-

Decrease the heating rate to 1-2 °C per minute.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

-

The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1.0 °C).[5]

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Place a few drops of molten this compound into a small test tube (e.g., 6 x 50 mm).[4]

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.[4][18]

-

Attach the test tube to a thermometer.[18]

-

Heat the apparatus in a Thiele tube or an oil bath.[18]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[4]

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.[4]

-

The liquid will begin to cool and the bubbling will slow down.[4]

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[18] Record the atmospheric pressure.

Density Determination (Water Displacement Method)

Objective: To determine the mass per unit volume of the solid.

Methodology:

-

Weigh a sample of solid this compound using an analytical balance and record the mass.[1]

-

Add a known volume of water to a graduated cylinder and record the initial volume (V₁).[1][19]

-

Carefully add the weighed this compound sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[19]

-

Calculate the density using the formula: Density = Mass / Volume.[1]

Aqueous Solubility Determination

Objective: To determine the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Add a known volume of distilled water (e.g., 10 mL) to a test tube at a constant temperature (e.g., 20 °C).[20]

-

Weigh a known mass of this compound.[20]

-

Add small, pre-weighed portions of this compound to the water.

-

After each addition, cap and shake the test tube vigorously until the solid is completely dissolved.[20]

-

Continue adding this compound until a small amount of solid remains undissolved, indicating saturation.

-

Calculate the total mass of the dissolved this compound.

-

Express the solubility in grams per liter (g/L) of water.[20]

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant of this compound.

Methodology:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 9 to 13).[6]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

-

Add a constant, known amount of the this compound stock solution to each buffer solution to create a series of samples with constant total concentration.[14]

-

Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range.[6]

-

Identify wavelengths where the protonated and deprotonated forms of this compound have significantly different absorbances.

-

Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.[21]

-

The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[21][22] Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[23]

References

- 1. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chymist.com [chymist.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westlab.com [westlab.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Malononitrile(109-77-3) IR Spectrum [chemicalbook.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. kbcc.cuny.edu [kbcc.cuny.edu]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. hi-tec.tripod.com [hi-tec.tripod.com]

- 22. ishigirl.tripod.com [ishigirl.tripod.com]

- 23. egyankosh.ac.in [egyankosh.ac.in]

An In-depth Technical Guide to Maleonitrile and Related Dinitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of maleonitrile, its isomer fumaronitrile (B1194792), and the related compound malononitrile (B47326). Detailed experimental protocols and spectroscopic data are presented to support researchers in the fields of organic synthesis, materials science, and drug development.

Introduction and Nomenclature

This compound, fumaronitrile, and malononitrile are important dinitrile compounds with diverse applications in chemical synthesis. It is crucial to distinguish between these three molecules:

-

Malononitrile (Propanedinitrile) : A geminal dinitrile with the chemical formula C₃H₂N₂. It is a versatile building block in organic synthesis.[1]

-

This compound (cis-1,2-Dicyanoethylene) : The cis-isomer of 1,2-dicyanoethylene with the chemical formula C₄H₂N₂.

-

Fumaronitrile (trans-1,2-Dicyanoethylene) : The trans-isomer of 1,2-dicyanoethylene, also with the chemical formula C₄H₂N₂.[2]

This guide will focus on this compound while providing comparative data for fumaronitrile and malononitrile due to their structural and chemical relevance.

Molecular Structure and Properties

The molecular structures and key physical properties of malononitrile, this compound, and fumaronitrile are summarized below. The presence of electron-withdrawing nitrile groups significantly influences the electronic properties and reactivity of these molecules.

Molecular Formula and Structure

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Malononitrile | Propanedinitrile | C₃H₂N₂ | 66.06 | 109-77-3 |

| This compound | (2Z)-But-2-enedinitrile | C₄H₂N₂ | 78.07 | 928-53-0 |

| Fumaronitrile | (2E)-But-2-enedinitrile | C₄H₂N₂ | 78.07 | 764-42-1 |

Molecular Geometry of Malononitrile

Molecular Geometry of this compound (cis-isomer)

Molecular Geometry of Fumaronitrile (trans-isomer)

Physical Properties

| Property | Malononitrile | This compound | Fumaronitrile |

| Appearance | Colorless to white solid | - | White crystalline solid |

| Melting Point (°C) | 30-32 | 31.25[3] | 93-95 |

| Boiling Point (°C) | 220 | 130.77 (est.)[3] | 186 |

| Density (g/cm³) | 1.049 | 0.997 (est.)[3] | 1.249 |

| Solubility | Soluble in water, ethanol, ether | - | Soluble in ethanol |

Molecular Geometry Data

Precise experimental bond lengths and angles are crucial for understanding molecular conformation and reactivity. Below is a summary of available data.

| Compound | Bond | Bond Length (Å) | Bond | Bond Angle (°) |

| Malononitrile | C-C | 1.46 | C-C-C | 110.5 |

| C≡N | 1.160[4] | C-C≡N | 178.5 | |

| C-H | 1.09 | H-C-H | 108.3 | |

| Fumaronitrile | C=C | 1.35 | C=C-C | 121.5 |

| C-C | 1.44 | C-C≡N | 179.0 | |

| C≡N | 1.15 | C=C-H | 120.0 | |

| C-H | 1.08 |

Note: Data for this compound is limited; values are expected to be similar to fumaronitrile with adjustments for cis-geometry.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of these dinitriles.

Infrared (IR) Spectroscopy

| Compound | C≡N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |

| Malononitrile | ~2270 | - | 2930, 2965 |

| This compound | ~2230 | ~1630 | ~3050 |

| Fumaronitrile | 2215[5] | 1610[5] | 3050[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Malononitrile | CDCl₃ | 3.60 (s, 2H) |

| This compound | CDCl₃ | ~6.1 (s, 2H) |

| Fumaronitrile | CDCl₃ | 6.30 (s, 2H) |

¹³C NMR Data

| Compound | Solvent | C≡N (δ, ppm) | Olefinic C (δ, ppm) | Methylene (B1212753) C (δ, ppm) |

| Malononitrile | CDCl₃ | 112.7 | - | 16.3 |

| This compound | CDCl₃ | ~115 | ~124 | - |

| Fumaronitrile | CDCl₃ | 117.2 | 126.0 | - |

Mass Spectrometry

The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Malononitrile | 66 | 65, 40, 39, 38 |

| This compound | 78 | 77, 52, 51 |

| Fumaronitrile | 78 | 77, 52, 51 |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and related compounds are provided below.

Isomerization of Fumaronitrile to this compound

This protocol describes the conversion of the trans-isomer to the desired cis-isomer.[6]

Materials:

-

Fumaronitrile

-

Acetonitrile

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Nitrogen gas

Procedure:

-

Recrystallize commercial fumaronitrile from toluene.

-

In a flask equipped with a magnetic stirrer and under a continuous nitrogen purge, dissolve 2.2 g of the purified fumaronitrile in 100 mL of acetonitrile.

-

Add 1.0 g of solid NaOH pellets to the solution.

-

Stir the reaction mixture continuously at 20°C. The mixture will immediately turn dark.

-

After 4 hours, analyze a sample of the reaction mixture by gas chromatography to determine the ratio of this compound to fumaronitrile.

Knoevenagel Condensation for the Synthesis of Benzylidenemalononitrile

This is a general procedure for the synthesis of α,β-unsaturated dinitriles.[7][8]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Cetyltrimethylammonium bromide (CTMAB)

-

Distilled water

-

Petroleum ether

Procedure:

-

In a flask, prepare a mixture of the aromatic aldehyde (4 mmol), malononitrile (4 mmol), and CTMAB (0.2 mmol) in 35 mL of distilled water.

-

Stir the mixture at room temperature for 1.5 hours.

-

Allow the resulting precipitate to stand overnight.

-

Collect the precipitate by suction filtration and wash with water and then with petroleum ether.

-

Dry the product at room temperature.

Gewald Aminothiophene Synthesis

Malononitrile is a key reactant in the Gewald reaction for the synthesis of 2-aminothiophenes.

Conceptual Workflow:

Experimental Protocol (Microwave-Assisted): [9]

-

A mixture of a ketone or aldehyde, malononitrile, and elemental sulfur is subjected to microwave irradiation in the presence of a base catalyst (e.g., morpholine) and a solvent (e.g., ethanol). The reaction conditions (time, temperature, and power) are optimized for the specific substrates.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The mechanism involves the base-catalyzed deprotonation of an active methylene compound, such as malononitrile, followed by nucleophilic attack on a carbonyl compound.

Knoevenagel Condensation Mechanism:

Conclusion

This compound, along with its isomer fumaronitrile and the related compound malononitrile, represents a class of highly versatile and reactive dinitriles. Their unique electronic and structural features make them valuable precursors in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and functional materials. This guide has provided a detailed overview of their molecular structures, physicochemical properties, and spectroscopic characteristics, supplemented with practical experimental protocols. The provided information aims to serve as a valuable resource for researchers and professionals in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. trans-1,2-dicyanoethylene [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 5. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 44630141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Maleonitrile from Cyanoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of maleonitrile, a pivotal building block in organic chemistry, from the readily available starting material, cyanoacetamide. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols.

Introduction

This compound, also known as malononitrile (B47326) or propanedinitrile, is a highly reactive organic compound with the formula CH₂(CN)₂. Its chemical structure, featuring an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, makes it a versatile precursor for the synthesis of a wide array of pharmaceuticals, dyes, polymers, and agricultural chemicals. A common and effective route to this compound is the dehydration of cyanoacetamide. This guide explores several established methods for this conversion, focusing on the dehydrating agents employed.

General Reaction Scheme

The synthesis of this compound from cyanoacetamide is fundamentally a dehydration reaction, where a molecule of water is removed from the primary amide group of cyanoacetamide to form the corresponding nitrile.

General reaction for the dehydration of cyanoacetamide to this compound.

Synthetic Methodologies and Experimental Protocols

Several dehydrating agents can be employed to effect this transformation. The choice of reagent often depends on factors such as desired yield, purity, scalability, and waste disposal considerations.

Dehydration using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful dehydrating agent for the conversion of amides to nitriles. This method is well-established but requires careful handling of the corrosive reagent and byproducts.

Experimental Protocol:

-

Mixing Reactants: In a large mortar, thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride.[1] The molar ratio is approximately 5 molecules of amide to 2 molecules of pentachloride.[1] Using larger proportions of phosphorus pentachloride can lead to lower yields.[1]

-

Apparatus Setup: Quickly transfer the mixture to a 1-liter Claisen flask equipped with a 360° thermometer and an air-intake tube.[1] Connect the flask via a double-length air condenser to a 250-mL filter flask, which is in turn connected to a water pump through a manometer.[1]

-

Initial Reaction: Evacuate the system to approximately 30 mm of mercury and immerse the Claisen flask in a boiling water bath.[1] The mixture will melt, turn orange, and begin to boil within about 15 minutes as hydrogen chloride and phosphorus oxychloride are liberated, causing the pressure to rise to about 150 mm.[1]

-

Distillation: After 30-35 minutes, when the gas evolution subsides and the pressure drops, change the receiving flask.[1] Remove the Claisen flask from the water bath, wipe it dry, and place it in an oil bath preheated to 140°C.[1] Immerse the new receiver in an ice water bath.[1]

-

Product Collection: The this compound will begin to distill at 113°/30 mm.[1] Slowly raise the oil bath temperature to 180°C over 25 minutes, collecting the fraction that distills between 113° and 125°C.[1]

-

Purification: The crude product can be purified by vacuum distillation, collecting the fraction between 113° and 120°/30 mm.[1] This yields a water-clear liquid that solidifies upon cooling.[1]

Dehydration using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is another common dehydrating agent for this synthesis. The reaction can be carried out in a solvent, and the addition of salt can improve the physical characteristics of the solid byproducts.

Experimental Protocol:

-

Apparatus Setup: In a 12-liter three-necked round-bottomed flask, equip a powerful stirrer and a reflux condenser.[2]

-

Mixing Reactants: Add 1260 g (15 moles) of cyanoacetamide, 1 kg of salt (e.g., sodium chloride), and 5 liters of ethylene (B1197577) dichloride to the flask.[2] The salt helps in obtaining a granular solid that is easier to filter.[2]

-

Reaction Initiation: Stir the mixture rapidly for 15 minutes, then add 800 mL (8.75 moles) of phosphorus oxychloride.[2]

-

Reflux: Heat the mixture to reflux in an oil bath for 8 hours.[2] The evolving hydrogen chloride should be handled in a fume hood or absorbed in a gas trap.[2]

-

Work-up: Cool the mixture to room temperature and filter the solid, washing it with 500 mL of ethylene dichloride.[2]

-

Solvent Removal: Distill the solvent from the combined filtrates.[2]

-

Purification: Decant the residual crude nitrile from any separated solids and purify it by vacuum distillation.[2] The fraction boiling at 113–118°/25 mm is collected.[2] For higher purity, a redistillation at 92–94°/8 mm can be performed.[2]

Dehydration using Cyanuric Chloride and N,N-Dimethylformamide (DMF)

This method presents an alternative to phosphorus-based reagents, avoiding the generation of phosphate (B84403) waste.[3] It utilizes cyanuric chloride as the dehydrating agent with a catalytic amount of DMF.

Experimental Protocol:

-

Reactant Preparation: In a three-neck round bottom flask, dissolve 8.4 g (0.1 mol) of cyanoacetamide in 20 mL of a polar solvent like acetonitrile (B52724), maintaining the temperature at 50-60°C.[3]

-

Reagent Addition: Slowly add 6.27 g (0.034 mol) of cyanuric chloride and 2 mL (0.026 mol) of N,N-dimethylformamide over 1-2 hours.[3] The optimal molar ratio is 1 mole of cyanoacetamide to 0.42 mole-equivalents of cyanuric chloride and 0.16 mole-equivalents of DMF.[3][4]

-

Reaction: Stir the reaction mixture for an additional 10 hours at 50-60°C.[3] The total reaction time is approximately 11-12 hours.[3] Hydrogen chloride gas is generated and should be absorbed in a base trap.[3]

-

Work-up and Purification: After the reaction is complete, concentrate the filtrate under vacuum.[3] The this compound is then purified by vacuum distillation, ensuring the temperature does not exceed 100°C to prevent the formation of an adduct with DMF.[3]

Dehydration using Triphosgene (B27547)

Triphosgene serves as a solid, safer alternative to phosgene (B1210022) gas for dehydration reactions. This method is advantageous as it does not produce solid waste, simplifying the post-reaction work-up.[5]

Experimental Protocol:

-

Apparatus Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 16.8 g (0.2 mol) of cyanoacetamide, a catalyst, and 100 mL of a solvent like acetonitrile or toluene.[5] Catalysts can include N,N-dimethylformamide (3 mL, 0.039 mol), triethylamine (B128534) (4 g, 0.04 mol), or sodium chloride (0.5 g, 0.0085 mol).[5]

-

Reagent Addition: Heat the mixture to 80°C.[5] Separately, dissolve 24 g (0.08 mol) of triphosgene in 40 mL of toluene.[5] Add the triphosgene solution dropwise to the flask over 3-4 hours.[5]

-

Reflux: After the addition is complete, reflux the mixture for 8-10 hours.[5] The byproduct gases, carbon dioxide and hydrogen chloride, should be absorbed by a sodium hydroxide (B78521) solution.[5]

-

Work-up and Purification: Cool the reaction mixture to room temperature and purge with nitrogen to remove any residual dissolved gases.[5] Distill the solvent, and then purify the this compound by vacuum distillation, collecting the fraction at 105-115°C under a vacuum of -0.095 MPa.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic methods for easy comparison.

| Dehydrating Agent | Molar Ratio (Amide:Agent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Crude Yield (%) | Purity (%) | Byproducts |

| Phosphorus Pentachloride (PCl₅) | 2.5 : 1 | None | None | 100 - 180 | ~1 | 67 - 80 | >90 (after dist.) | POCl₃, HCl |

| Phosphorus Oxychloride (POCl₃) | 1.7 : 1 | Ethylene Dichloride | None | Reflux | 8 | 57 - 66 | >95 (after dist.) | Phosphorus solids, HCl |

| Cyanuric Chloride | 1 : 0.42 | Acetonitrile | DMF | 50 - 60 | 11 - 12 | 72 | >98 | Cyanuric acid, HCl |

| Triphosgene | 2.5 : 1 | Acetonitrile/Toluene | DMF/Et₃N/NaCl | 80 | 8 - 10 | ~76 (calculated) | >98 | CO₂, HCl |

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and a proposed reaction pathway.

Caption: General experimental workflow for this compound synthesis.

Caption: Proposed reaction pathway with cyanuric chloride and DMF.

Safety and Handling

-

Cyanoacetamide and this compound: These are toxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Phosphorus Reagents: Phosphorus pentachloride and phosphorus oxychloride are highly corrosive and react violently with water. They should be handled with extreme care.

-

Triphosgene: Although a solid, triphosgene can release toxic phosgene gas upon heating or contact with moisture. All manipulations should be performed in a fume hood.

-

Byproducts: The reactions generate corrosive hydrogen chloride gas, which must be scrubbed or neutralized. Phosphorus-containing waste is hazardous and requires proper disposal procedures.

Conclusion

The synthesis of this compound from cyanoacetamide can be achieved through various dehydration methods. While traditional methods using phosphorus pentachloride or phosphorus oxychloride are effective, they generate significant amounts of corrosive and difficult-to-handle waste.[3][5] More modern approaches utilizing cyanuric chloride with a DMF catalyst or triphosgene offer advantages in terms of waste reduction, milder reaction conditions, and simplified work-up procedures, making them more attractive for sustainable and scalable industrial production.[3][5] The choice of a specific method will depend on the scale of the synthesis, available equipment, and environmental considerations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6353126B1 - Process for the production of malononitrile - Google Patents [patents.google.com]

- 4. CA2312514A1 - Process for the production of malononitrile - Google Patents [patents.google.com]

- 5. Synthetic method of malononitrile - Eureka | Patsnap [eureka.patsnap.com]

Gas-Phase Synthesis of Maleonitrile: A Technical Guide for Researchers

Abstract: Maleonitrile (cis-butenedinitrile), a valuable precursor in the synthesis of pharmaceuticals, dyes, and polymers, can be synthesized through various gas-phase methodologies. This technical guide provides an in-depth overview of the primary gas-phase synthesis routes, focusing on the ammoxidation of C4 hydrocarbons and the photoisomerization of fumaronitrile (B1194792). Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound, the cis-isomer of butenedinitrile, is a highly reactive organic compound with the chemical formula C₄H₂N₂. Its structure, featuring two nitrile groups in a cis-configuration across a carbon-carbon double bond, makes it a versatile building block in organic synthesis. It is a crucial intermediate for producing a range of nitrogen-containing heterocyclic compounds, specialty polymers, and is of significant interest in the development of novel pharmaceuticals. This guide focuses on its synthesis in the gas phase, a method often favored in industrial applications for its potential for continuous operation and high throughput.

Core Gas-Phase Synthesis Methodologies

Two principal pathways for the gas-phase synthesis of this compound have been identified: the direct ammoxidation of C4 hydrocarbons and the isomerization of its trans-isomer, fumaronitrile.

Ammoxidation of C4 Hydrocarbons

The direct synthesis of a mixture of this compound and fumaronitrile can be achieved via the vapor-phase catalytic ammoxidation of C4 straight-chain hydrocarbons. This single-step process involves the reaction of a hydrocarbon feedstock with ammonia (B1221849) and oxygen over a heterogeneous catalyst at elevated temperatures.

Reaction Pathway:

Figure 1: General workflow for the ammoxidation of C4 hydrocarbons to dinitriles.

A key patent (U.S. Patent 4,436,671) details a process using a catalyst system comprising oxides of vanadium, tungsten, antimony, phosphorus, and boron, optionally with chromium, nickel, aluminum, or silicon.[1] This method yields a mixture of the cis (this compound) and trans (fumaronitrile) isomers.

Gas-Phase Isomerization of Fumaronitrile

This compound can be selectively produced by the isomerization of its more thermodynamically stable trans-isomer, fumaronitrile. This conversion is typically achieved through photoisomerization, where fumaronitrile vapor is exposed to ultraviolet (UV) radiation.

Isomerization Relationship:

Figure 2: Logical diagram of the photoisomerization equilibrium between fumaronitrile and this compound.

The process involves exciting the π-electrons of the fumaronitrile double bond to a higher energy state, which allows for rotation around the central C=C bond. Upon relaxation, the molecule can return to the ground state as either the cis or trans isomer.[2] While often performed in solution, the fundamental principle is applicable to the gas phase.

Experimental Protocols

Protocol for Ammoxidation of n-Butane

This protocol is based on the methodology described in U.S. Patent 4,436,671 for the synthesis of unsaturated aliphatic dinitriles.[1]

1. Catalyst Preparation:

-

Prepare an aqueous solution or slurry containing compounds of the desired catalytic elements. For the catalyst V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ:

-

Combine ammonium (B1175870) metavanadate, antimony trioxide, ammonium paratungstate, phosphoric acid, boric acid, and chromium nitrate (B79036) in the desired atomic ratios in water.

-

Add a silica (B1680970) sol support (e.g., Ludox) to the slurry.

-

Evaporate the slurry to dryness with constant agitation.

-

Calcine the resulting solid in air at a temperature of 550-650 °C for 2-16 hours.

-

The final catalyst may be ground and sieved to a suitable particle size for the reactor.

2. Reactor Setup and Operation:

-

A fixed-bed or fluidized-bed reactor constructed of quartz or stainless steel is used.

-

The reactor is heated to the desired reaction temperature (typically 450-520 °C) using a tube furnace.

-

A gaseous feed mixture is prepared containing n-butane, ammonia, and an oxygen source (typically air). Steam is often used as a diluent.

-

The feed gas is passed through the heated catalyst bed at a defined flow rate to achieve a contact time of 1 to 20 seconds.

3. Product Collection and Analysis:

-

The reactor effluent gas is passed through a series of cold traps (e.g., ice-water bath, dry ice-acetone bath) to condense the nitrile products, unreacted ammonia, and water.

-

The non-condensable gases (N₂, CO, CO₂, unreacted hydrocarbons) are typically vented or analyzed separately by gas chromatography (GC) with a thermal conductivity detector (TCD).

-

The condensed liquid products are collected, and the organic phase is separated.

-

The organic products are analyzed by GC using a flame ionization detector (FID) to determine the conversion of n-butane and the selectivity to this compound, fumaronitrile, and other byproducts.

Protocol for Gas-Phase Photoisomerization of Fumaronitrile

This is a generalized protocol for a laboratory-scale gas-phase photochemical reaction.

1. Apparatus Setup:

-

A gas-phase photochemical reactor is constructed, typically from quartz to allow for UV transparency. The reactor should have a gas inlet and outlet and a window for the light source.

-

A sample of solid fumaronitrile is placed in a temperature-controlled sublimator connected to the reactor inlet.

-

An inert carrier gas (e.g., nitrogen or argon) is passed over the heated fumaronitrile to carry its vapor into the reactor. The vapor pressure of fumaronitrile is controlled by the sublimator temperature.[3]

-

A UV lamp (e.g., a medium-pressure mercury lamp) is positioned to irradiate the reaction chamber. Filters may be used to select specific wavelengths.

2. Reaction Procedure:

-

The system is first purged with the inert carrier gas.

-

The sublimator is heated to a temperature sufficient to generate a low partial pressure of fumaronitrile vapor (e.g., 80-100 °C).

-

The carrier gas flow is initiated to transport the fumaronitrile vapor through the reactor.

-

The UV lamp is turned on to initiate the photoisomerization.

-

The effluent gas from the reactor, containing a mixture of fumaronitrile, this compound, and the carrier gas, is passed through a cold trap to collect the products.

3. Product Analysis:

-

The contents of the cold trap are dissolved in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

The relative amounts of this compound and fumaronitrile are determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For quantitative measurements of quantum yield, the photon flux of the lamp must be determined using chemical actinometry.[4]

Quantitative Performance Data

The following tables summarize key quantitative data for the gas-phase synthesis of this compound based on available literature.

Table 1: Ammoxidation of C4 Hydrocarbons [1]

| Feedstock | Catalyst Composition (Atomic Ratio) | Temp (°C) | Contact Time (s) | C4 Conversion (%) | Selectivity to Dinitriles (%)* |

| n-Butane | V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ | 500 | 10.0 | 35.0 | 41.0 |

| 1-Butene (B85601) | V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ | 480 | 4.0 | 66.0 | 55.0 |

| 1,3-Butadiene | V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ | 460 | 2.0 | 95.0 | 65.0 |

*Note: Selectivity is for the combined mixture of this compound and fumaronitrile. The ratio of cis to trans isomers is dependent on specific conditions and catalyst formulation but is not explicitly detailed in the source.

Table 2: Photoisomerization of Fumaronitrile

| Phase | Solvent/Medium | Wavelength (nm) | Quantum Yield (Φtrans→cis) | Reference |

| Liquid | Acetonitrile | 254 | ~0.25 | [2] |

| Gas | Vapor | Not Specified | Data not available | - |

Conclusion

The gas-phase synthesis of this compound is a feasible but technically demanding process. The direct ammoxidation of C4 hydrocarbons, particularly unsaturated feedstocks like 1-butene and 1,3-butadiene, offers a direct route to a mixture of this compound and its trans-isomer over mixed metal oxide catalysts. This pathway is likely the more industrially scalable approach. For obtaining pure this compound, gas-phase photoisomerization of readily available fumaronitrile presents a viable, albeit potentially less efficient, alternative. Further research into optimizing catalyst design for higher selectivity towards the cis-isomer in ammoxidation and developing efficient gas-phase photoreactors could significantly advance the practical application of these synthesis routes for professionals in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to Maleonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleonitrile, the cis-isomer of but-2-enedinitrile, is a nitrile-containing organic compound with significant applications in the synthesis of various heterocyclic compounds and materials. This guide provides a comprehensive overview of the discovery and history of this compound, including its first reported synthesis, key physical and chemical properties, and detailed experimental protocols for its preparation. For clarity, this compound is distinguished from its geometric isomer, fumaronitrile (B1194792), as well as the structurally similar but distinct compounds, malononitrile (B47326) and diaminothis compound.

Introduction: Distinguishing this compound

It is imperative to differentiate this compound from other dinitrile compounds with similar names.

-

This compound: The cis-isomer of NC-CH=CH-CN.

-

Fumaronitrile: The trans-isomer of NC-CH=CH-CN.

-

Malononitrile: A saturated dinitrile with the formula CH₂(CN)₂.[1][2][3]

-

Diaminothis compound (DAMN): A derivative of this compound with two amino groups attached to the double bond, often referred to as a tetramer of hydrogen cyanide.

This guide will focus exclusively on the discovery and history of this compound.

Discovery and First Synthesis

The first unambiguous synthesis of this compound was reported in 1958 by R. P. Linstead and his colleagues. Their work involved the dehydration of maleamide (B1587962), the diamide (B1670390) of maleic acid, using phosphorus oxychloride in ethylene (B1197577) dichloride. This reaction yielded a mixture of fumaronitrile and this compound, from which this compound could be isolated. It was also noted that this compound can isomerize to the more stable fumaronitrile, for instance, in the presence of aqueous hydrogen chloride.

Prior to this, various methods existed for the production of unsaturated aliphatic dinitriles, often resulting in mixtures of isomers. For example, the catalytic dehydrogenation of succinonitrile (B93025) in the presence of oxygen produces a mixture of fumaronitrile and this compound. Another route involves the reaction of hydrogen cyanide with cyanoacetylene.

A significant recent discovery in the history of this compound occurred in 2024 with its detection in the cold dense interstellar cloud TMC-1. This finding suggests the presence of this molecule in prebiotic environments and opens new avenues for astrochemistry research.

Physicochemical Properties

Due to its inherent instability relative to its trans-isomer, fumaronitrile, pure this compound is less commonly characterized. However, some of its key properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₄H₂N₂ | |

| Molecular Weight | 78.07 g/mol | |

| Appearance | - | |

| Melting Point | - | |

| Boiling Point | - | |

| Dipole Moment | 5.32 ± 0.06 D |

Note: Due to the tendency of this compound to isomerize, obtaining and characterizing the pure cis-isomer can be challenging. Much of the available data pertains to its more stable isomer, fumaronitrile.

Fumaronitrile Properties for Comparison:

| Property | Value | Reference |

| Appearance | Needles or brown crystalline solid | [4] |

| Melting Point | 96.8 °C | |

| Boiling Point | 186 °C | |

| Solubility | Insoluble in water | [4] |

Experimental Protocols

Synthesis of this compound via Dehydration of Maleamide (Based on Linstead et al., 1958)

Materials:

-

Maleamide

-

Phosphorus oxychloride (POCl₃)

-

Ethylene dichloride (1,2-dichloroethane)

-

Apparatus for reflux and distillation

Procedure:

-

A mixture of maleamide and ethylene dichloride is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Phosphorus oxychloride is added dropwise to the stirred suspension.

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is carefully poured onto ice.

-

The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation.

-

The resulting residue, a mixture of this compound and fumaronitrile, is then separated by fractional distillation or crystallization to isolate the this compound.

Caution: Phosphorus oxychloride is a corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Isomerization of Fumaronitrile to this compound

This compound can be prepared from its more stable isomer, fumaronitrile, through various methods.

Fumaronitrile can be converted to this compound through photoisomerization upon activation by light. This process is often reversible.

Experimental Workflow for Photoisomerization:

Caption: Workflow for the photoisomerization of fumaronitrile to this compound.

The isomerization of fumaronitrile to this compound can also be achieved using a base catalyst in a suitable solvent.

Reaction Pathway for Base-Catalyzed Isomerization:

Caption: Pathway for the base-catalyzed isomerization of fumaronitrile.

Spectroscopic Characterization

Detailed spectroscopic data for pure this compound is scarce in the literature. However, vibrational spectra have been reported and analyzed.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound and fumaronitrile are distinct due to their different symmetries. This compound belongs to the C₂ᵥ point group, while fumaronitrile belongs to the C₂ₕ point group. This difference in symmetry results in different selection rules for IR and Raman activity, allowing for the differentiation of the two isomers. Key vibrational modes include C-H, C≡N, C=C, and C-C stretching, as well as various bending modes.[5]

Conclusion

The discovery and synthesis of this compound, primarily attributed to the work of Linstead and his collaborators in 1958, marked a significant step in the chemistry of dinitriles. While its inherent instability relative to fumaronitrile has made its isolation and characterization challenging, its role as a precursor in organic synthesis and its recent detection in interstellar space underscore its continued importance. This guide has provided a historical context, key properties, and detailed experimental approaches to aid researchers and scientists in their work with this versatile molecule. Further research is warranted to fully characterize the physicochemical and spectroscopic properties of pure this compound.

References

- 1. chemcess.com [chemcess.com]

- 2. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Malononitrile - Wikipedia [en.wikipedia.org]

- 4. Fumaronitrile | C4H2N2 | CID 637930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of Maleonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of maleonitrile, a crucial building block in organic synthesis, particularly in the pharmaceutical and dye industries. Understanding its physicochemical properties is paramount for its safe handling, storage, and effective use in various chemical reactions.

Chemical and Physical Properties

This compound, also known as propanedinitrile or dicyanomethane, is a white crystalline solid.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₂N₂ | [1] |

| Molecular Weight | 66.06 g/mol | [1][3] |

| Melting Point | 30-32 °C | [3][4] |

| Boiling Point | 220 °C | [3][4] |

| Density | 1.049 g/mL at 25 °C | [3] |

| pKa | 11 (at 25 °C) | [3] |

| Flash Point | 234 °F (112 °C) | [3] |

Solubility Profile

This compound exhibits solubility in water and various organic solvents. Quantitative solubility data is presented below.

| Solvent | Solubility | Temperature | Source |

| Water | 13.3 g/100 mL | 20 °C | [3][4] |

| Ethanol | Soluble | Not Specified | [5] |

| Other Polar Organic Solvents | Soluble | Not Specified | [5] |

Stability and Reactivity

3.1. Thermal Stability

This compound is stable under normal temperatures and pressures.[6] However, it can undergo violent polymerization when heated above 130 °C (266 °F).[1][2] The stability of molten this compound decreases with increasing temperature and purity.[1] Spontaneous explosion has been reported after storage at 70-80 °C for two months.[2]

3.2. Reactivity and Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]

-

Bases: Contact with strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can cause violent polymerization even at temperatures lower than 130°C.[2] The combination of bases and nitriles can also produce hydrogen cyanide.[2][3]

-

Acids: Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[2]

-

Hydrolysis: Nitriles can be hydrolyzed in both aqueous acid and base to form carboxylic acids or their salts.[2][3]

-

Light, Air, and Moisture: Exposure to light, moisture, and air should be avoided during storage.[8][9]

3.3. Hazardous Decomposition and Polymerization

Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[6][8] Hazardous polymerization has been reported and can be initiated by heat or contact with strong bases.[2]

3.4. Storage Conditions

For safe storage, this compound should be kept in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][8][10] It should be stored away from incompatible materials and foodstuff containers.[8] Some sources recommend refrigeration (2-8°C) under an inert gas.[3][10] The storage area should be dry and dark.[8]

Experimental Protocols

4.1. Determination of Aqueous Solubility (Shake-Flask Method)

A standard method for determining the solubility of a chemical substance in water is the shake-flask method.

Caption: Workflow for determining aqueous solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

The mixture is allowed to stand to let undissolved solid settle.

-

A sample of the clear aqueous supernatant is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4.2. Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is a common technique to evaluate the thermal stability of a substance.

Caption: Workflow for thermal stability analysis using TGA.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve is analyzed to identify the temperature at which significant mass loss begins, indicating decomposition.

Chemical Reactivity and Pathways

5.1. Base-Catalyzed Polymerization

As mentioned, strong bases can induce the polymerization of this compound. This is a significant safety concern.

Caption: Conditions leading to violent polymerization.

5.2. Hydrolysis of Nitriles

Under acidic or basic conditions, the nitrile groups of this compound can be hydrolyzed to carboxylic acids.

Caption: Hydrolysis pathway of this compound.

5.3. Gewald Reaction

This compound is a key starting material for the Gewald reaction, which is used to synthesize 2-aminothiophenes.

Caption: Logical relationship in the Gewald reaction.

References

- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malononitrile CAS#: 109-77-3 [amp.chemicalbook.com]

- 3. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]

- 4. Malononitrile - Wikipedia [en.wikipedia.org]

- 5. Malononitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. multichemindia.com [multichemindia.com]

- 9. lobachemie.com [lobachemie.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of Maleonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for maleonitrile (Propanedinitrile, C₃H₂N₂), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals.

Data Presentation

| Parameter | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | 3.60 ppm[1] | 8.77 ppm (-CH₂)[1]109.35 ppm (-CN)[1] |

| Solvent | CDCl₃[1] | CDCl₃[1] |

| Frequency | 300 MHz[1] | 25.16 MHz[1] |

Experimental Protocol

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Key parameters such as the pulse width, acquisition time, and recycle delay are optimized.[2] For routine one-dimensional spectra, a standard pulse-acquire experiment is typically sufficient.

-

Data Acquisition: The sample is placed in the spectrometer's magnet. The experiment is initiated, and the free induction decay (FID) signal is recorded.[3]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its nitrile and methylene (B1212753) groups.

Data Presentation

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N stretch | ~2270 |

| CH₂ stretch | ~2900-3000 |

| CH₂ bend | ~1420 |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol

The following outlines a typical procedure for acquiring an FT-IR spectrum of solid this compound:

-

Sample Preparation (KBr Pellet Method):

-

Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.[6]

-

Sample Spectrum: The KBr pellet containing the this compound sample is placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While this compound itself does not have extensive conjugation, it exhibits absorption in the ultraviolet region.

Data Presentation

| Parameter | Value |

| λmax (in Water) | 267 nm[1] |

| Molar Absorptivity (ε) | log ε = 0.5[1] |

Experimental Protocol

A standard procedure for obtaining a UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or cyclohexane) in a volumetric flask to achieve a specific concentration.[7] Serial dilutions may be necessary to obtain a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).

-

Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. The cuvette is placed in the spectrophotometer, and a baseline spectrum is recorded. This corrects for any absorbance from the solvent and the cuvette itself.[8]

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the this compound solution. Care should be taken to ensure the cuvette is clean and placed in the correct orientation within the sample holder.[8]

-

Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range. The instrument measures the amount of light absorbed by the sample at each wavelength.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. ekwan.github.io [ekwan.github.io]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. columbia.edu [columbia.edu]

- 7. ossila.com [ossila.com]

- 8. m.youtube.com [m.youtube.com]

maleonitrile safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Maleonitrile

This guide provides comprehensive safety information for this compound (CAS No. 109-77-3), also known as propanedinitrile or dicyanomethane.[1][2][3] It is intended for researchers, scientists, and drug development professionals who handle this compound. This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other advanced materials.[2][4] However, it is a highly toxic compound that requires strict safety protocols.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][5] Prolonged storage may cause the color to change to yellow or dark brown without compromising its quality.[2] It is soluble in water and polar organic solvents like ethanol (B145695) and diethyl ether.[2][6]

| Property | Value |

| Molecular Formula | C₃H₂N₂[2][7] |

| Molecular Weight | 66.06 g/mol [2][5][7] |

| Appearance | Colorless crystals or white powder[2][5] |

| Melting Point | 30-32 °C (86-90 °F)[7][8][9] |

| Boiling Point | 218-220 °C (424-428 °F)[2][6][9] |

| Flash Point | 112 °C (233.6 °F)[1][10] |

| Autoignition Temperature | 365 °C (689 °F)[1][10] |

| Density | 1.19 g/mL (at 20°C)[2] |

| Vapor Pressure | 0.2 mmHg[2] |

| Vapor Density | 2.3 (Air = 1)[2][5] |

| Water Solubility | 133 g/L (at 20°C)[2] |

| pKa | 11.2[2][4] |

Hazard Identification and GHS Classification

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][11] It is also very toxic to aquatic life with long-lasting effects.[7][11] Metabolism in the body can release cyanide, leading to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[5][12]

Caption: GHS Classification for this compound.

Precautionary Statements (Selected): [11][13]

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicology

The primary toxic action of this compound is related to its metabolism, which can release cyanide.[8] This inhibits cellular respiration, leading to cytotoxic hypoxia. The central nervous system and cardiovascular system are target organs.[7][14]

| Route | Species | Value (LD50) |

| Oral | Rat | 14 mg/kg[15][16] |

| Oral | Mouse | 19 mg/kg[15] |

| Dermal | Rat | 350 mg/kg[15] |

Routes of Exposure and Symptoms:

-

Inhalation: May be fatal.[7] Can cause severe respiratory irritation, coughing, and difficulty breathing.[17] Systemic effects include headache, dizziness, weakness, confusion, and convulsions.[14][18]

-

Skin Contact: Toxic if absorbed through the skin.[7][11] Causes skin irritation.[1][7]

-

Ingestion: May be fatal.[7][11] Can cause a burning sensation, nausea, and vomiting.[6][18]

Experimental Protocols:

-

Acute Oral Toxicity (Rat, LD50): The study resulting in an LD50 of 14 mg/kg was conducted on both male and female rats. The substance was administered orally, and mortality was observed to determine the dose lethal to 50% of the test population.[16]

-

Skin Irritation (Rabbit): A study on rabbits indicated that this compound causes mild skin irritation after a 4-hour exposure.[7][16]

Caption: Simplified metabolic pathway of this compound.

Emergency Procedures

Immediate action is critical in the event of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[12]

First Aid Measures:

Caption: First aid workflow for this compound exposure.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][13][18]

-

Hazards: this compound may burn but does not ignite readily.[18] However, poisonous gases, including nitrogen oxides and hydrogen cyanide, are produced in a fire.[10][12][18] Containers may explode when heated.[18]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved) and full protective gear.[1][7]

Accidental Release Measures:

-

Evacuate personnel not wearing protective equipment from the spill area.[18]

-

Wear appropriate PPE, including respiratory protection.[7] Avoid dust formation.[7][19]

-

Sweep up the material and place it into a suitable, closed container for disposal as hazardous waste.[1][7][18]

-

Ventilate and wash the area after cleanup is complete.[18]

Handling, Storage, and Personal Protection

Exposure Limits:

| Organization | Limit | Value |

| NIOSH | REL (10-hr TWA) | 3 ppm (8 mg/m³)[14][18] |

| OSHA | PEL | None established[1][15] |

Personal Protective Equipment (PPE):

Caption: Personal Protective Equipment for handling this compound.

Handling and Storage:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][17] Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation and accumulation.[1][17] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area.[1][17] Keep containers tightly closed.[1][7] Store locked up.[13][17] Recommended storage temperature is 2-8 °C.[13]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][7][20]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][7]

-

Reactivity: May polymerize violently if heated above 130°C (266°F) or on contact with strong bases at lower temperatures.[5][6][8][14] May spontaneously explode if stored at 70-80°C.[5][8]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide (CN-).[7][8][18]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemcess.com [chemcess.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]

- 9. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.dk [fishersci.dk]

- 13. Malononitrile - Safety Data Sheet [chemicalbook.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]

- 15. Malononitrile - Wikipedia [en.wikipedia.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. multichemindia.com [multichemindia.com]

- 18. nj.gov [nj.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. research.uga.edu [research.uga.edu]

The Central Role of Diaminomaleonitrile in Prebiotic Chemistry: A Technical Guide

An In-depth Exploration of a Key Intermediate in the Origin of Life's Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaminomaleonitrile (B72808) (DAMN), the tetramer of hydrogen cyanide (HCN), is a cornerstone molecule in the field of prebiotic chemistry. Its facile formation from the polymerization of HCN, a simple and abundant molecule believed to be present on early Earth, positions it as a critical intermediate in the abiotic synthesis of the fundamental building blocks of life. This technical guide provides a comprehensive overview of the synthesis, reactivity, and pivotal role of diaminothis compound in the prebiotic pathways leading to purines and pyrimidines, the informational core of nucleic acids. Through a detailed examination of experimental protocols, quantitative data, and reaction pathways, this document serves as a resource for researchers investigating the chemical origins of life and for professionals in drug development seeking inspiration from prebiotic molecular evolution.

Introduction: The Significance of Diaminothis compound

In the quest to understand the origins of life, scientists have long sought plausible chemical pathways that could lead from simple inorganic precursors to the complex biomolecules essential for all known living systems. Hydrogen cyanide (HCN) has emerged as a particularly important prebiotic feedstock due to its high reactivity and the relative ease with which it forms under simulated early Earth conditions. The oligomerization of HCN gives rise to a variety of compounds, among which diaminothis compound (systematic name: (2Z)-2,3-Diaminobut-2-enedinitrile) is of paramount importance.

First isolated in 1873 as a product of HCN polymerization, diaminothis compound was later identified as the tetramer (HCN)₄. Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. In the context of prebiotic chemistry, its most notable role is as a direct precursor to purine (B94841) nucleobases through a series of photochemical and thermal reactions. Evidence also suggests its potential involvement in the formation of pyrimidines and even amino acids, highlighting its central position in the network of prebiotic chemical reactions.

This guide will delve into the technical details of diaminothis compound's involvement in prebiotic synthesis, providing a foundational understanding for researchers in the field.

Prebiotic Synthesis of Diaminothis compound

The formation of diaminothis compound is a key consequence of hydrogen cyanide polymerization in aqueous environments, a process believed to have been widespread on the primitive Earth. The reaction is base-catalyzed and can proceed under a range of plausible prebiotic conditions.

General Reaction Pathway

The polymerization of HCN to diaminothis compound is a complex process involving multiple steps and intermediates. A simplified, conceptual pathway is illustrated below. The process is thought to be initiated by the dimerization of HCN to form iminoacetonitrile, which then undergoes further additions of HCN molecules.

Experimental Protocols for Prebiotic Synthesis

While the direct synthesis of diaminothis compound from aqueous HCN under simulated prebiotic conditions is a complex process that yields a mixture of products, laboratory syntheses provide insight into the reaction. A common laboratory preparation, which avoids the handling of large quantities of free HCN, utilizes aminomalononitrile p-toluenesulfonate as a starting material.

Protocol: Laboratory Synthesis of Diaminothis compound

-

Preparation of Reactants: A suspension of aminomalononitrile p-toluenesulfonate in water is prepared and cooled to 0°C. A separate solution of sodium cyanide in ice water is also prepared.

-

Reaction: The sodium cyanide solution is added to the stirred suspension of aminomalononitrile p-toluenesulfonate at 0°C.

-

Isolation: The precipitated diaminothis compound is collected by filtration shortly after the addition of sodium cyanide and washed with ice water.

-

Purification: The crude product is dissolved in boiling isobutyl alcohol, treated with activated carbon, and filtered. Upon cooling, diaminothis compound crystallizes as white needles.

Note: This synthesis should be performed in a well-ventilated fume hood as hydrogen cyanide may be evolved.

Simulations of prebiotic HCN polymerization often involve dissolving HCN or its salts (e.g., KCN, NaCN) in water, adjusting the pH with a base (e.g., ammonia), and allowing the reaction to proceed at various temperatures, often in the dark. The concentration of HCN is a critical factor, with higher concentrations generally favoring oligomerization.

Quantitative Yields

The yield of diaminothis compound from HCN polymerization is highly dependent on the reaction conditions, including the initial concentration of HCN, pH, temperature, and the presence of catalysts. The following table summarizes reported yields under various experimental conditions.

| Starting Material(s) | Conditions | Yield of DAMN | Reference(s) |

| Aminomalononitrile p-toluenesulfonate, Sodium Cyanide | 0°C, aqueous solution | 22-26% | |

| HCN, Ammonia | Ammoniacal solution, heated | Adenine (B156593) formed (implies DAMN as intermediate) | |

| HCN | Base-catalyzed polymerization in liquid HCN | DAMN is a viable product | |

| NH₄CN | 1 M aqueous solution, 80°C, 96 h | Polymer formed, DAMN is a precursor |

Role in the Prebiotic Synthesis of Nucleobases

Diaminothis compound is a crucial intermediate in the prebiotic synthesis of purines. Its photochemical rearrangement to 4-aminoimidazole-5-carbonitrile (AICN) is a key step in this pathway.

Pathway to Purines

The generally accepted pathway for the formation of purines, such as adenine and guanine, from diaminothis compound involves the following key transformations:

-

Photoisomerization: Diaminothis compound undergoes a photochemical rearrangement upon exposure to UV light to form its isomer, diaminofumaronitrile (DAFN).

-

Cyclization: DAFN can then cyclize to form 4-aminoimidazole-5-carbonitrile (AICN). Computational studies suggest this is a key, rate-limiting step.

-

Ring Closure: AICN, a stable and important prebiotic intermediate, can then react with other small molecules, such as formamidine (B1211174) or cyanogen, to form the purine ring system.

Role in Pyrimidine (B1678525) Synthesis